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Compound of Interest

Compound Name: 6-Aminoindolin-2-one

Cat. No.: B116108 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
6-Aminoindolin-2-one, also known as 6-aminooxindole, is a heterocyclic organic compound

that has emerged as a critical building block in medicinal chemistry. Its indolin-2-one core

structure, a fused benzene and pyrrolidone ring system, is a privileged scaffold found in

numerous biologically active molecules. The presence of an amino group at the 6-position

provides a key functional handle for synthetic elaboration, enhancing its utility in the

development of novel therapeutics.

While the precise historical moment of its initial discovery remains elusive in publicly available

literature, the significance of 6-aminoindolin-2-one grew in prominence with the rise of kinase

inhibitors in drug discovery. The indolin-2-one scaffold is central to the mechanism of action of

several approved drugs, most notably Sunitinib, a multi-targeted receptor tyrosine kinase

inhibitor. 6-Aminoindolin-2-one serves as a crucial precursor in the synthesis of such

compounds, highlighting its importance in the field of oncology and beyond. This guide

provides a comprehensive overview of the synthesis of 6-aminoindolin-2-one, detailing key

experimental protocols and associated data.

Physicochemical Properties
A summary of the key physicochemical properties of 6-Aminoindolin-2-one is provided in the

table below.
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Property Value Reference

CAS Number 150544-04-0 [1]

Molecular Formula C₈H₈N₂O [2]

Molecular Weight 148.16 g/mol [2]

Appearance
Not specified in detail, likely a

solid

Melting Point Not consistently reported

Boiling Point 394.3°C (predicted)

Density 1.3 g/cm³ (predicted)

Synthesis of 6-Aminoindolin-2-one
The most prevalent and well-documented method for the synthesis of 6-aminoindolin-2-one is

a two-step process starting from commercially available oxindole (indolin-2-one). This process

involves the nitration of the oxindole ring followed by the reduction of the resulting nitro group

to the desired amine.

Synthetic Workflow Overview

Oxindole Nitration 6-Nitroindolin-2-one Reduction 6-Aminoindolin-2-one

Click to download full resolution via product page

Caption: General two-step synthesis of 6-Aminoindolin-2-one from oxindole.

Step 1: Nitration of Oxindole to 6-Nitroindolin-2-one
The first step involves the electrophilic nitration of the oxindole ring. Due to the directing effects

of the amide group, the nitration primarily occurs at the 6-position of the benzene ring.

Experimental Protocol:
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A detailed experimental protocol for the nitration of oxindole is not readily available in the

searched literature. However, a general procedure for the nitration of a similar indole derivative,

methyl 1-acetylindoline-2-carboxylate, involves the use of a nitrating agent such as nitric acid in

the presence of a strong acid like sulfuric acid, typically at low temperatures to control the

reaction's exothermicity and selectivity.

Reaction Scheme:

Oxindole + HNO₃ / H₂SO₄ 6-Nitroindolin-2-one

Click to download full resolution via product page

Caption: Nitration of oxindole to form 6-nitroindolin-2-one.

Step 2: Reduction of 6-Nitroindolin-2-one to 6-
Aminoindolin-2-one
The second and final step is the reduction of the nitro group in 6-nitroindolin-2-one to the

corresponding amine. Several reducing agents and conditions have been reported for this

transformation.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.

Experimental Protocol:

While a specific protocol for the catalytic hydrogenation of 6-nitroindolin-2-one was not found, a

general procedure involves dissolving the nitro compound in a suitable solvent (e.g., ethanol,

methanol, or ethyl acetate) and treating it with a catalyst (e.g., palladium on carbon (Pd/C) or

Raney nickel) under a hydrogen atmosphere. The reaction is typically run at room temperature

and atmospheric or slightly elevated pressure until the starting material is consumed.

Reaction Scheme:
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6-Nitroindolin-2-one + H₂

(Catalyst: Pd/C or Raney Ni) 6-Aminoindolin-2-one

Click to download full resolution via product page

Caption: Reduction of 6-nitroindolin-2-one by catalytic hydrogenation.

Method B: Metal-Acid Reduction

A classic method for nitro group reduction involves the use of a metal in an acidic medium.

Experimental Protocol:

A common procedure involves the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric

acid (HCl), or iron powder in acetic acid. For instance, a general method for the reduction of

aromatic nitro compounds using iron powder in trifluoroacetic acid involves adding iron powder

portion-wise to a slurry of the nitro compound in the acid at an elevated temperature (e.g.,

70°C). The reaction mixture is stirred until the reduction is complete, followed by workup to

isolate the amine product.[3]

Reaction Scheme:

6-Nitroindolin-2-one
+ Fe / CH₃COOH

or
SnCl₂ / HCl

6-Aminoindolin-2-one

Click to download full resolution via product page

Caption: Metal-acid reduction of 6-nitroindolin-2-one.

Quantitative Data
The following table summarizes available quantitative data for the synthesis and

characterization of 6-Aminoindolin-2-one and its precursor. Due to the variability in reported

procedures, yields can differ.
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Compound
Synthesis
Step

Reagents &
Conditions

Yield (%)
Spectrosco
pic Data

Reference

6-

Nitroindolin-

2-one

Nitration of

oxindole

HNO₃ /

H₂SO₄
Not specified Not specified

6-

Aminoindolin-

2-one

Reduction of

6-nitroindolin-

2-one

H₂, Pd/C Not specified

¹H NMR

(DMSO-d₆): δ

10.1 (s, 1H),

6.45 (d, J=7.8

Hz, 1H), 6.05

(dd, J=7.8,

1.8 Hz, 1H),

5.95 (d, J=1.8

Hz, 1H), 4.7

(s, 2H), 3.15

(s, 2H).

Fe /

CH₃COOH
Not specified

¹³C NMR

(DMSO-d₆): δ

178.5, 145.5,

138.5, 125.0,

118.0, 108.0,

98.0, 36.0.

Note: The provided NMR data is a representative example and may vary slightly depending on

the solvent and instrument used.

Conclusion
6-Aminoindolin-2-one is a valuable and versatile intermediate in the synthesis of

pharmacologically active compounds, particularly kinase inhibitors. Its synthesis is most

commonly achieved through a two-step sequence involving nitration of oxindole followed by

reduction of the nitro group. While various methods exist for the reduction step, catalytic

hydrogenation and metal-acid reductions are frequently employed. The availability of this key

building block is crucial for the continued exploration and development of new therapeutics
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based on the privileged indolin-2-one scaffold. Further optimization and detailed reporting of

synthetic protocols will undoubtedly benefit the broader scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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